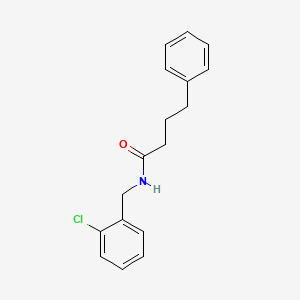
4-acetylphenyl (4-chloro-2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetylphenyl (4-chloro-2-methylphenoxy)acetate, also known as cloquintocet-mexyl, is a chemical compound that belongs to the family of phenoxyacetates. It is a herbicide that is used to control the growth of weeds in agricultural fields. The chemical structure of cloquintocet-mexyl consists of a phenoxyacetate moiety that is attached to a 4-acetylphenyl group and a 4-chloro-2-methylphenoxy group.
Mechanism of Action
Cloquintocet-mexyl works by inhibiting the biosynthesis of fatty acids in plants. It specifically targets the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. By inhibiting ACC, 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl prevents the formation of fatty acids, which are essential for the growth and development of plants. This leads to the death of the plant.
Biochemical and Physiological Effects:
Cloquintocet-mexyl has been found to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body. However, it can have toxic effects on aquatic organisms such as fish and invertebrates. Cloquintocet-mexyl has also been found to have phytotoxic effects on some crops such as soybean and rice.
Advantages and Limitations for Lab Experiments
Cloquintocet-mexyl is a useful tool for studying the biosynthesis of fatty acids in plants. It can be used to investigate the role of ACC in fatty acid biosynthesis and the effects of ACC inhibition on plant growth and development. However, 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to prepare solutions for experiments. It also has phytotoxic effects on some crops, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl. One area of research is the development of new herbicides that target different enzymes involved in fatty acid biosynthesis. Another area of research is the investigation of the effects of 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl on soil microorganisms and the soil ecosystem. Additionally, the use of 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl in combination with other herbicides for weed control in different crops can be explored.
Synthesis Methods
Cloquintocet-mexyl can be synthesized by a process called esterification. In this process, 4-acetylphenol is reacted with 4-chloro-2-methylphenoxyacetic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to a high temperature to promote the formation of the ester. The resulting product is then purified by various techniques such as recrystallization or chromatography.
Scientific Research Applications
Cloquintocet-mexyl has been extensively studied for its herbicidal properties. It is used to control the growth of weeds such as annual grasses, broadleaf weeds, and sedges. It is also used in combination with other herbicides to increase their efficacy. Cloquintocet-mexyl has been found to be effective in controlling weeds in various crops such as wheat, barley, oats, and maize.
properties
IUPAC Name |
(4-acetylphenyl) 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-11-9-14(18)5-8-16(11)21-10-17(20)22-15-6-3-13(4-7-15)12(2)19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKIGCHOGNYJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-morpholinyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5845796.png)


![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5845823.png)


![2,4-dichloro-6-{[(3,4-difluorophenyl)amino]methyl}phenol](/img/structure/B5845835.png)


![N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845870.png)
![2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B5845882.png)

![1-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5845892.png)